molecular formula C7H3Cl2IN2O B3231582 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine CAS No. 1326713-71-6

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine

Cat. No.: B3231582
CAS No.: 1326713-71-6
M. Wt: 328.92 g/mol
InChI Key: SVWPUFPJPSSMRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a furo[2,3-c]pyridine derivative, followed by amination. The reaction conditions often require the use of strong halogenating agents such as N-chlorosuccinimide (NCS) and iodine, along with catalysts like palladium or copper to facilitate the halogenation and subsequent amination steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium or copper catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds .

Scientific Research Applications

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine is unique due to its specific halogenation pattern and the presence of the furo[2,3-c]pyridine ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3-dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2IN2O/c8-4-3-2(10)1-12-7(11)5(3)13-6(4)9/h1H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWPUFPJPSSMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=N1)N)OC(=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250934
Record name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1326713-71-6
Record name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1326713-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2,3-dichlorofuro[2,3-c]pyridin-7-amine (5.7 g, 28.2 mmol) in MeCN (200 mL) was treated with N-iodosuccinimide (9.57 g, 42.3 mmol), added portionwise over 5-10 min. The mixture was heated at 60° C. for 16 h. After cooling to RT, the reaction was quenched with 20% aqueous sodium thiosulfate and stirred for 10 min. EtOAc (200 mL) was added and the phases separated. The organic phase was washed with 20% aqueous sodium thiosulfate (50 mL), then water (2×100 mL) and finally with brine. After drying over Na2SO4, the organic extracts were filtered and concentrated in vacuo. The material was purified using flash chromatography eluting with 2% MeOH in DCM to afford 3.8 g (41%) of the title compound. 1H NMR (300 MHz, DMSO-d6): δ 6.75 (br. s, 2H); 8.02 (s, 1H).
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
9.57 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Reactant of Route 2
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Reactant of Route 3
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2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
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2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Reactant of Route 5
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine
Reactant of Route 6
2,3-Dichloro-4-iodofuro[2,3-c]pyridin-7-amine

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